molecular formula C10H10Cl2O2 B1461839 3'-Dichloromethyl-4'-methoxyacetophenone CAS No. 1823212-44-7

3'-Dichloromethyl-4'-methoxyacetophenone

Cat. No. B1461839
CAS RN: 1823212-44-7
M. Wt: 233.09 g/mol
InChI Key: ITZIVVGLRLOEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Dichloromethyl-4’-methoxyacetophenone is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Flavoring Additives in Animal Feed

3’-Dichloromethyl-4’-methoxyacetophenone belongs to a group of compounds known as aromatic ketones, secondary alcohols, and related esters . These compounds have been evaluated for their safety and efficacy when used as flavorings in animal feed . The European Food Safety Authority (EFSA) has conducted studies on these compounds, including absorption, distribution, metabolism, excretion, and residue studies .

Sunscreen Agents

Chalcone derivatives, which can be synthesized from 3’-Dichloromethyl-4’-methoxyacetophenone, have been evaluated as potential sunscreen agents . These compounds absorb ultraviolet (UV) radiation, which is harmful to the skin . The research found that more methoxy substituents to chalcone lead to a red shift, meaning they absorb longer wavelengths of light . All chalcone derivatives have high molar absorptivity value (21,000–56,000), demonstrating that they have the potential to be used as sunscreen agents .

Synthesis of Chalcone Derivatives

3’-Dichloromethyl-4’-methoxyacetophenone can be used as a starting material in the synthesis of chalcone derivatives . These compounds have been synthesized through Claisen–Schmidt condensation at room temperature .

Drug Development

Five-membered heterocyclic rings such as thiohydantoin, hydantoin, rhodanine, and 1,3-thiazolidin-2,4-dione have been identified as potential substrates in condensation protocols . These compounds appear as interesting scaffolds for drug development .

Safety and Hazards

3’-Dichloromethyl-4’-methoxyacetophenone is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1-[3-(dichloromethyl)-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)7-3-4-9(14-2)8(5-7)10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZIVVGLRLOEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Dichloromethyl-4'-methoxyacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.